molecular formula C11H8BF2NO2 B15067325 (4-(2,6-Difluoropyridin-3-yl)phenyl)boronic acid CAS No. 919288-46-3

(4-(2,6-Difluoropyridin-3-yl)phenyl)boronic acid

Cat. No.: B15067325
CAS No.: 919288-46-3
M. Wt: 235.00 g/mol
InChI Key: GFVKIOKCTYQNQF-UHFFFAOYSA-N
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Description

(4-(2,6-Difluoropyridin-3-yl)phenyl)boronic acid is a specialized bifunctional organoboron reagent of high value in research and development, particularly in medicinal chemistry and material science. Its structure incorporates a boronic acid functional group attached to a biaryl system containing a 2,6-difluoropyridine moiety. Boronic acids are widely recognized for their critical role as nucleophilic coupling partners in Suzuki-Miyaura cross-coupling reactions, a powerful and widely applied method for carbon-carbon bond formation, especially in the construction of biaryl structures found in many pharmaceuticals and organic materials . The 2,6-difluoropyridine subunit is a privileged scaffold in medicinal chemistry, often employed in the structure-based design of therapeutic agents targeting infectious diseases . Compounds featuring this motif have been identified as potent inhibitors of essential bacterial membrane proteins, such as Mycobacterial membrane protein Large 3 (MmpL3), demonstrating high activity against drug-resistant strains of M. tuberculosis . Furthermore, boronic acids can act as inhibitors for serine enzymes like β-lactamases, which are a major cause of antibiotic resistance, by forming reversible covalent complexes with the catalytic serine residue . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

919288-46-3

Molecular Formula

C11H8BF2NO2

Molecular Weight

235.00 g/mol

IUPAC Name

[4-(2,6-difluoropyridin-3-yl)phenyl]boronic acid

InChI

InChI=1S/C11H8BF2NO2/c13-10-6-5-9(11(14)15-10)7-1-3-8(4-2-7)12(16)17/h1-6,16-17H

InChI Key

GFVKIOKCTYQNQF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=C(N=C(C=C2)F)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,6-Difluoropyridin-3-yl)phenyl)boronic acid typically involves the following steps:

    Lithiation and Borylation: Under an inert atmosphere, a solution of 2,6-difluoropyridine in anhydrous ether is cooled to -78°C. A solution of lithium diisopropylamide (LDA) in tetrahydrof

Biological Activity

(4-(2,6-Difluoropyridin-3-yl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antiviral properties, along with relevant case studies and research findings.

Chemical Structure

The compound this compound features a boronic acid moiety attached to a phenyl ring substituted with a difluoropyridine group. The structure can be represented as follows:

C12H10BF2NO2\text{C}_{12}\text{H}_{10}\text{B}\text{F}_2\text{N}\text{O}_2

Anticancer Activity

Research has shown that boronic acids exhibit promising anticancer properties. For instance, compounds similar to this compound have been reported to act as proteasome inhibitors. A study indicated that certain boronic acids could halt the cell cycle at the G2/M phase in cancer cells, leading to growth inhibition .

Table 1: Anticancer Activity of Boronic Acids

Compound NameIC50 (nM)Mechanism of Action
Bortezomib7.05Proteasome inhibition
Compound A4.60Cell cycle arrest at G2/M phase
Compound B8.21Induction of apoptosis

Antibacterial Activity

Boronic acids have also been studied for their antibacterial properties. A novel detection method utilizing boronic acid-modified dendrimers demonstrated effective aggregation with bacterial surfaces, enhancing sensitivity and selectivity against pathogens like E. coli and S. aureus. The interaction was primarily due to the recognition of glycolipids on bacterial surfaces by the boronic acid moiety .

Case Study: Bacterial Detection Using Boronic Acids
In a study focusing on the antibacterial activity of phenylboronic acid derivatives, it was observed that higher densities of boronic acid groups on dendrimers led to larger aggregates and increased antibacterial efficacy. The mechanism involved multipoint recognition, which was critical for bacterial aggregation and subsequent cell death .

Antiviral Activity

The antiviral potential of boronic acids has been highlighted through studies demonstrating their action against HIV. A derivative showed competitive inhibition of HIV-1 protease with a significantly lower Ki value compared to standard treatments like darunavir . This suggests a higher affinity for the viral target, making it a candidate for further development.

Table 2: Antiviral Activity of Boronic Acid Derivatives

Compound NameKi (pM)Target
Darunavir10HIV-1 Protease
Boronic Acid Derivative0.5HIV-1 Protease

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols in biomolecules, disrupting critical cellular functions. This mechanism is particularly significant in both cancer therapy and microbial inhibition.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that while some boronic acids can be administered intravenously with good absorption profiles, optimization is often required to enhance their therapeutic concentrations at target sites . Importantly, many of these compounds exhibit low toxicity towards human cells, which is crucial for their development as therapeutic agents.

Chemical Reactions Analysis

2.1. Palladium-Catalyzed Cross-Coupling

The compound can be synthesized via Suzuki-Miyaura coupling , a reaction typically used to form carbon-carbon bonds between boronic acids and aryl halides. For example:

  • Precursor : A pyridine derivative (e.g., 2,6-difluoro-4-iodopyridine) can be coupled with a biphenyl diboronic acid in the presence of Pd(PPh₃)₄, Na₂CO₃, and a refluxing solvent like 1,2-dimethoxyethane .

  • Conditions :

    ParameterDetails
    CatalystPd(PPh₃)₄ (1.2 mol%)
    BaseNa₂CO₃ (2 mol/L aqueous)
    Solvent1,2-Dimethoxyethane + water
    Reaction Time14 h (reflux)
    Yield82% (purified via column chromatography)

2.2. Borylation via Miyaura-Masuda Reaction

Aryl halides can undergo borylation using B₂pin₂ (bis(pinacolato)diboron) and palladium catalysts (e.g., Pd(OAc)₂ with phosphine ligands). While not explicitly demonstrated for this compound, analogous reactions suggest:

  • Steps :

    • Borylation : Aryl halide + B₂pin₂ → boronic ester.

    • Hydrolysis : Boronic ester → boronic acid (e.g., using NH₄OAc and NaIO₄) .

  • Key Factors :

    • Electron-withdrawing groups (e.g., fluorine) enhance reactivity .

    • Ligand choice (e.g., dppf, AmPhos) significantly affects yield .

3.1. Suzuki Coupling

This compound can participate in Suzuki reactions to form biaryl or heteroaryl compounds. For example:

  • Reaction :
    PhB(OH)2+ArXPd catalyst, basePhAr\text{PhB(OH)}_2 + \text{ArX} \xrightarrow{\text{Pd catalyst, base}} \text{PhAr}

    • ArX : Aryl halide (e.g., bromobenzene).

    • Conditions : Similar to those in Section 2.1 .

  • Advantages :

    • Fluorine substituents stabilize intermediates and enhance regioselectivity .

    • The pyridine ring may act as a directing group in further functionalization .

3.2. Protection/Deprotection via Boronic Ester Formation

Boronic acids can form boronic esters (e.g., with diols) via reversible condensation:
PhB(OH)2+2ROHPhB(OR)2+2H2O\text{PhB(OH)}_2 + 2 \text{ROH} \rightleftharpoons \text{PhB(OR)}_2 + 2 \text{H}_2\text{O}

  • Applications :

    • Protection of diols or amino groups in multi-step syntheses .

    • Potential use in carbohydrate sensing or bioconjugation .

3.3. Halodeboronation

Under acidic conditions, boronic acids can undergo halodeboronation :
PhB(OH)2+X2PhX+B(OH)3\text{PhB(OH)}_2 + \text{X}_2 \rightarrow \text{PhX} + \text{B(OH)}_3

  • X : Br, Cl, or I.

  • Conditions : Aqueous halogen (e.g., Br₂) .

  • Utility : Synthesis of aryl halides for subsequent coupling reactions .

4.1. Suzuki Coupling Yields

Reaction ParameterValue/ConditionYield
CatalystPd(PPh₃)₄ (1.2 mol%)82%
BaseNa₂CO₃ (2 mol/L)82%
TemperatureReflux (80–100°C)82%
Boronic Acid Equivalent1.0–1.5 equiv64–82%

4.2. Ligand Optimization

LigandTemperature (°C)Yield (2 h)Yield (22 h)
AmPhos4075%70%
XPhos2565%60%
RuPhos6040%38%

Comparison with Similar Compounds

Fluorinated Aryl Boronic Acids

Fluorinated boronic acids are widely used due to fluorine’s electronegativity and small atomic size. Key comparisons include:

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: This compound demonstrated potent inhibition (IC₅₀ ≈ 1 µM) against fungal histone deacetylase (HDAC) in silico and in vitro, outperforming trichostatin A . Unlike the target compound, its substituents include a methoxyethyl-phenoxy group, which may enhance solubility but reduce electrophilicity compared to difluoropyridine.
  • (2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid: A commercially available analog () with a biphenyl core.
  • [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid: This pyridine-based analog () substitutes fluorine with chlorine and trifluoromethyl groups.

Polycyclic Aromatic Boronic Acids

Compounds like 6-hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid () exhibit potent antiproliferative activity (IC₅₀ ≈ 0.2 µM). However, their extended aromatic systems increase lipophilicity, leading to precipitation in aqueous media (e.g., RPMI culture medium) . In contrast, the target compound’s phenyl-pyridine structure may reduce aggregation risks while maintaining sufficient aromaticity for target engagement.

Substituent Effects on Solubility and Bioactivity

  • This highlights the unpredictability of solubility trends and the importance of polar substituents .
  • 3-Aminophenyl boronic acid (APBA): Compared to phenyl boronic acid (PBA), APBA’s amino group increases diol-binding affinity (K₁ = 1648 M⁻¹ for PBA vs. higher for APBA) (). The target compound’s fluorine atoms may similarly modulate binding interactions, though through electronegativity rather than hydrogen bonding.

Table 1: Comparative Properties of Selected Boronic Acids

Compound Substituents Key Property Reference
Target Compound 2,6-Difluoropyridin-3-yl High electrophilicity, moderate lipophilicity -
[2-Methoxyethyl-phenoxy] analog Methoxyethyl-phenoxy HDAC inhibition (IC₅₀ ≈ 1 µM)
6-Hydroxynaphthalen-2-yl Naphthol Antiproliferative (IC₅₀ = 0.1969 µM)
[2-Chloro-6-(CF₃)pyridin-3-yl] Cl, CF₃ on pyridine High lipophilicity, potential precipitation

Reactivity in Cross-Coupling Reactions

For example, phenyl boronic acid requires basic conditions for activation in Suzuki reactions, whereas electron-deficient aryl boronic acids (e.g., pyridinyl derivatives) may react faster under milder conditions . This property aligns with trends observed in fluorinated biphenyl analogs ().

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